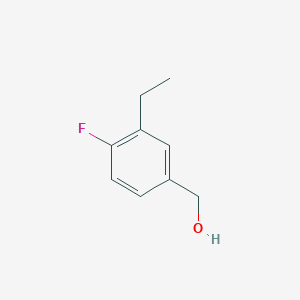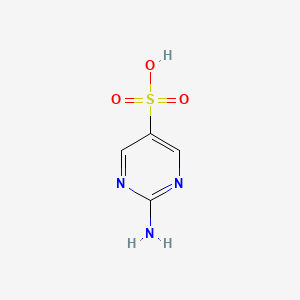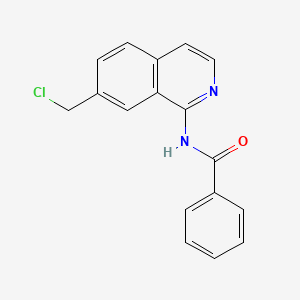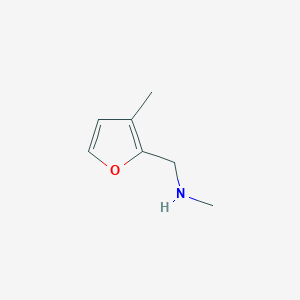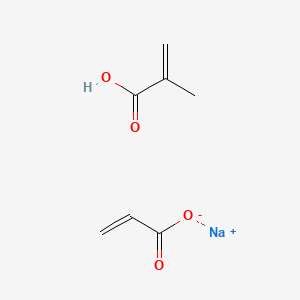
sodium;2-methylprop-2-enoic acid;prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;2-methylprop-2-enoic acid;prop-2-enoate is a synthetic polymer composed of 2-propenoic acid and 2-methyl-2-propenoic acid units, with sodium ions as counterions. This compound is known for its water-solubility and is widely used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid and 2-methyl-2-propenoic acid, which are polymerized in the presence of a free radical initiator such as peroxides or persulfates. The reaction is usually carried out in an aqueous solution at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then neutralized with sodium hydroxide to form the sodium salt. The final product is typically dried and ground into a fine powder for ease of handling and application .
Analyse Chemischer Reaktionen
Types of Reactions
sodium;2-methylprop-2-enoic acid;prop-2-enoate primarily undergoes substitution reactions due to the presence of carboxylate groups. These reactions can be catalyzed by various reagents, including acids and bases.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, the carboxylate groups can be protonated, leading to the formation of carboxylic acids.
Basic Conditions: In the presence of bases, the polymer can undergo saponification, resulting in the formation of sodium salts of the carboxylic acids.
Major Products
The major products of these reactions include the corresponding carboxylic acids and their sodium salts, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
sodium;2-methylprop-2-enoic acid;prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a dispersant and stabilizer in various chemical formulations.
Biology: Employed in the preparation of hydrogels for controlled drug delivery systems.
Medicine: Utilized in the development of biocompatible materials for medical implants and devices.
Industry: Applied in water treatment processes as a flocculant and in the production of superabsorbent polymers
Wirkmechanismus
The mechanism of action of 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt involves its ability to interact with water molecules and other polar substances. The carboxylate groups in the polymer chain can form hydrogen bonds and ionic interactions, leading to the formation of stable complexes. These interactions are crucial for its role as a dispersant, stabilizer, and flocculant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate
Uniqueness
Compared to similar compounds, 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt is unique due to its high water solubility and the presence of sodium ions, which enhance its ability to form stable complexes with various substances. This makes it particularly useful in applications requiring high dispersibility and stability in aqueous environments .
Eigenschaften
CAS-Nummer |
28205-96-1 |
|---|---|
Molekularformel |
C7H9NaO4 |
Molekulargewicht |
180.13 g/mol |
IUPAC-Name |
sodium;2-methylprop-2-enoic acid;prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C3H4O2.Na/c1-3(2)4(5)6;1-2-3(4)5;/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI-Schlüssel |
WURIFPOBNPPFIR-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)O.C=CC(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=C)C(=O)O.C=CC(=O)[O-].[Na+] |
| 28205-96-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1629807.png)
![4-Methoxy-2-[4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]pyrimidine](/img/structure/B1629810.png)
![3-[(4-Methylphenoxy)methyl]azetidine](/img/structure/B1629812.png)
